molecular formula C12H9N5O3S B171013 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol CAS No. 15870-55-0

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol

Cat. No.: B171013
CAS No.: 15870-55-0
M. Wt: 303.3 g/mol
InChI Key: DIKVHTCRLXZEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol (CAS 15870-55-0) is a purine-derivative chemical reagent with the molecular formula C12H9N5O3S and a molecular weight of 303.30 g/mol . This compound is part of the purine family, a fundamental heterocyclic scaffold in nucleic acids (DNA and RNA) and a crucial precursor in pharmaceutical and medicinal chemistry for designing novel bioactive molecules . Purine derivatives are extensively investigated for their diverse biological activities, including potential as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents . The specific structural motif of a nitrobenzylthio group attached to the purine core makes this compound a valuable intermediate for organic synthesis and chemical biology research . It can be utilized in the exploration of structure-activity relationships (SAR) and in the development of new synthetic methodologies, such as direct regioselective functionalization of the purine ring system . Researchers are advised to handle this product with care. Please refer to the safety data sheet for comprehensive handling instructions. This product is intended for research purposes only and is not classified as a drug, medicinal product, or for any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S/c18-11-9-10(14-6-13-9)15-12(16-11)21-5-7-2-1-3-8(4-7)17(19)20/h1-4,6H,5H2,(H2,13,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKVHTCRLXZEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC3=C(C(=O)N2)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390574
Record name NSC118208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15870-55-0
Record name 15870-55-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118208
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 3 Nitrobenzyl Thio 9h Purin 6 Ol

Retrosynthetic Analysis and Strategic Precursor Identification

A retrosynthetic analysis of 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol suggests a straightforward disconnection strategy. The most logical bond to break is the thioether linkage (C-S bond). This disconnection leads to two primary precursors: a purine (B94841) thiol and a nitrobenzyl halide.

Specifically, the target molecule can be retrosynthetically disconnected to yield 6-mercaptopurine (B1684380) (which exists in tautomeric equilibrium with 9H-purine-6-thiol ) and 3-nitrobenzyl bromide . This approach is strategically sound as both precursors are commercially available or can be readily synthesized. 6-mercaptopurine is a well-established compound in organic synthesis, often prepared from hypoxanthine (B114508). youtube.comgpatindia.com The synthesis of 3-nitrobenzyl bromide can be achieved through the bromination of 3-nitrotoluene or from 3-nitrobenzyl alcohol. chemicalbook.comijpsonline.com This retrosynthetic pathway points towards a forward synthesis involving a nucleophilic substitution reaction, specifically the S-alkylation of 6-mercaptopurine.

Development of Novel Synthetic Routes for this compound

Based on the retrosynthetic analysis, a primary synthetic route for this compound is the S-alkylation of 6-mercaptopurine with a suitable 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide. This reaction is a nucleophilic substitution where the sulfur atom of the thiol group on the purine ring attacks the benzylic carbon of 3-nitrobenzyl bromide, displacing the bromide ion.

The reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion. Common bases for this transformation include potassium carbonate, sodium hydroxide, or organic bases like triethylamine. sid.ir The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being commonly employed to facilitate the reaction. nih.gov

A general procedure would involve dissolving 6-mercaptopurine in a suitable solvent, adding a base to generate the thiolate, followed by the addition of 3-nitrobenzyl bromide. The reaction mixture would then be stirred, typically at room temperature or with gentle heating, until completion.

While a specific protocol for the synthesis of this compound is not extensively documented, the optimization of the S-alkylation reaction can be guided by general principles established for similar transformations. sid.irjmaterenvironsci.com Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

A systematic study would involve screening various conditions to maximize the yield and purity of the desired product while minimizing side reactions. For instance, comparing inorganic bases like K₂CO₃ with organic bases such as triethylamine can reveal differences in reaction rates and yields. sid.ir The solvent can influence the solubility of the reactants and the reaction kinetics. Temperature is another crucial factor; while higher temperatures can accelerate the reaction, they may also promote the formation of byproducts, such as N-alkylation of the purine ring.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

EntryBaseSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1K₂CO₃DMF251275
2K₂CO₃Acetonitrile50880
3Et₃NDMF251865
4NaOH (aq)Ethanol251070
5K₂CO₃DMSO251085
6Et₃NAcetonitrile501270

This table is illustrative and based on general principles of S-alkylation reactions.

The structure of this compound is achiral, so stereoselectivity is not a factor in its direct synthesis. However, regioselectivity is a critical consideration in the alkylation of purines. The purine ring system has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9) in addition to the exocyclic sulfur atom. Consequently, alkylation can potentially occur on the nitrogen atoms, leading to a mixture of S- and N-alkylated products.

Generally, the sulfur atom of 6-mercaptopurine is a soft nucleophile and preferentially reacts with soft electrophiles like benzyl (B1604629) halides, favoring S-alkylation. However, the reaction conditions can influence the regioselectivity. The formation of N-alkylated isomers, particularly at the N7 and N9 positions, is a common side reaction. ub.eduresearchgate.net Studies have shown that the choice of base and solvent can significantly impact the N7/N9 alkylation ratio. ub.edunih.gov To favor S-alkylation, conditions are typically chosen to enhance the nucleophilicity of the sulfur atom while minimizing the reactivity of the ring nitrogens. This often involves using a suitable base to selectively form the thiolate in a polar aprotic solvent at controlled temperatures.

Preparation of Structurally Diverse Analogues and Derivatives of this compound

The scaffold of this compound allows for structural modifications at two key positions: the purine ring system and the nitrobenzyl moiety. Such modifications are valuable for structure-activity relationship (SAR) studies.

The purine ring offers several sites for modification to generate a library of analogues.

N9-Alkylation/Acylation: The N9 position of the purine ring is a common site for derivatization. Alkylation at this position can be achieved, although this may require protecting the thioether group or performing the S-alkylation as the final step.

Substitution at C2 and C8: The C2 and C8 positions of the purine ring can be functionalized. For example, starting with a 2-amino-6-mercaptopurine derivative would introduce an amino group at the C2 position.

Modification of the 6-position: The 6-oxo group (in the 6-mercaptopurine tautomer) can be a handle for further reactions. For instance, chlorination followed by nucleophilic substitution could introduce various amine or alkoxy groups.

Table 2: Potential Modifications on the Purine Ring System

Modification SiteType of ModificationPotential ReagentsResulting Analogue Type
N9AlkylationAlkyl halidesN9-Alkyl-2-((3-nitrobenzyl)thio)purin-6-ol
C2Introduction of Amino GroupStart from 2-amino-6-mercaptopurine2-Amino-6-((3-nitrobenzyl)thio)purine
C6AminationPOCl₃, then R₂NH6-Amino (adenine) derivatives
C8HalogenationN-Halosuccinimide8-Halo-2-((3-nitrobenzyl)thio)purin-6-ol

The nitrobenzyl group can also be systematically modified to probe the effects of substituents on the properties of the molecule.

Positional Isomers of the Nitro Group: The nitro group can be moved from the meta (3-position) to the ortho (2-position) or para (4-position). The synthesis would involve using the corresponding 2-nitrobenzyl or 4-nitrobenzyl halides. orgsyn.org

Introduction of Other Substituents: A variety of other functional groups can be introduced onto the benzyl ring, such as halogens, alkyl, alkoxy, or cyano groups. This can be achieved by starting with appropriately substituted benzyl halides. These modifications can influence the electronic properties and steric profile of the molecule.

The synthesis of these diverse analogues allows for a comprehensive exploration of the chemical space around the parent compound, which is crucial for developing compounds with tailored properties.

Introduction of Bioisosteric Replacements

The primary focus for bioisosteric modification of this compound is the aromatic nitro group. The nitro group is often considered a potential liability in drug candidates due to its possible reduction in vivo to form reactive intermediates. Therefore, its replacement with other electron-withdrawing groups that can mimic its electronic and steric properties is a common strategy in drug design.

A key intermediate for the introduction of several bioisosteres is the corresponding amino derivative, 2-((3-aminobenzyl)thio)-9H-purin-6-ol. The reduction of the aromatic nitro group to an amine is a well-established transformation. A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial to ensure the preservation of the other functional groups within the molecule, namely the thioether linkage and the purine ring system.

One of the most common and effective methods for this transformation is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. This method is generally clean and high-yielding. Another widely used method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Stannous chloride (SnCl2) in a variety of solvents is also a very effective reagent for the chemoselective reduction of aromatic nitro groups.

Once the amino derivative is synthesized, it serves as a versatile precursor for the introduction of other bioisosteric groups via the formation of a diazonium salt. The treatment of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt, which can then be subjected to a variety of substitution reactions.

For instance, a Sandmeyer reaction can be employed to introduce a cyano group (-CN), a well-recognized bioisostere of the nitro group, by treating the diazonium salt with a copper(I) cyanide salt. Alternatively, the introduction of a sulfonamide group (-SO2NH2), another common nitro bioisostere, can be achieved by reacting the diazonium salt with sulfur dioxide in the presence of a copper catalyst, followed by treatment with ammonia.

The following table summarizes the potential bioisosteric replacements for the nitro group of this compound and the proposed synthetic strategies.

Starting MaterialProposed TransformationReagentsResulting Bioisostere
This compoundReduction of the nitro groupH2, Pd/C or SnCl22-((3-Aminobenzyl)thio)-9H-purin-6-ol
2-((3-Aminobenzyl)thio)-9H-purin-6-olDiazotization followed by Sandmeyer reaction1. NaNO2, HCl2. CuCN2-((3-Cyanobenzyl)thio)-9H-purin-6-ol
2-((3-Aminobenzyl)thio)-9H-purin-6-olDiazotization followed by sulfonylation1. NaNO2, HCl2. SO2, CuCl23. NH32-((3-Sulfonamidobenzyl)thio)-9H-purin-6-ol

These proposed synthetic routes offer a pathway to a series of analogs of this compound with modified electronic and steric properties at the 3-position of the benzyl ring. The exploration of these bioisosteric replacements could lead to the discovery of new compounds with improved pharmacological profiles.

Advanced in Vitro Biological Evaluation and Mechanistic Investigations of 2 3 Nitrobenzyl Thio 9h Purin 6 Ol

High-Throughput Screening and Activity Profiling in Defined Biological Systems

A foundational step in evaluating the biological potential of 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol would involve high-throughput screening (HTS). This process would rapidly assess the compound's effects across a wide array of biological targets. HTS assays are typically automated and miniaturized, allowing for the efficient testing of thousands of concentrations against various cell lines, enzymes, or receptors. The primary goal would be to identify any "hits" or initial signs of biological activity, which would then warrant more focused investigation. The data generated from such a screen would provide a broad profile of the compound's potential therapeutic applications or toxicological liabilities.

Enzyme Inhibition and Modulation Studies

Given that many purine (B94841) analogues function by inhibiting key enzymes, a critical area of investigation for this compound would be its ability to modulate enzyme activity. A panel of clinically relevant enzymes, such as kinases, polymerases, or metabolic enzymes, would be selected for inhibition assays. These studies would determine the compound's inhibitory concentration (IC50) for each enzyme, indicating its potency. Further kinetic studies could elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing insight into how the compound interacts with the enzyme's active or allosteric sites.

Cellular Assays for Investigating Compound Activity (Non-Human Cell Lines)

To understand the compound's effects in a more complex biological environment, a battery of cellular assays using non-human cell lines would be employed. These assays would move beyond isolated enzymes to explore the compound's impact on cellular processes.

Target Engagement Studies within Cellular Contexts

Once a potential molecular target is identified from enzyme inhibition studies, it is crucial to confirm that this compound can engage this target within a living cell. Techniques such as the cellular thermal shift assay (CETSA) or reporter gene assays could be utilized. These methods would verify that the compound can cross the cell membrane and bind to its intended intracellular target, a prerequisite for biological activity.

Elucidation of Intracellular Signaling Pathway Modulation

The functional consequence of target engagement would be investigated by examining the modulation of intracellular signaling pathways. Techniques like Western blotting, ELISA, or mass spectrometry-based phosphoproteomics would be used to measure changes in the phosphorylation status and abundance of key signaling proteins. This would reveal whether the compound activates or inhibits specific pathways, providing a deeper understanding of its cellular mechanism of action.

Molecular Mechanism of Action Elucidation

To precisely define how this compound exerts its effects at a molecular level, a combination of computational and experimental approaches would be necessary. Molecular docking simulations could predict the binding mode of the compound to its target protein, highlighting key interactions. These predictions would then be validated through techniques such as X-ray crystallography or cryo-electron microscopy to obtain a high-resolution structure of the compound-protein complex. Site-directed mutagenesis of the target protein could further confirm the importance of specific amino acid residues for compound binding and activity.

Comparative Biological Assessment with Established Purine Analogues

Finally, the biological activity profile of this compound would be benchmarked against that of well-characterized purine analogues. This comparative assessment would help to position the novel compound within the existing landscape of purine-based drugs and research molecules. By directly comparing its potency, selectivity, and cellular effects to established agents, researchers could identify any unique properties or potential advantages of the 2-((3-nitrobenzyl)thio) substitution.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 2 3 Nitrobenzyl Thio 9h Purin 6 Ol Analogues

Identification of Key Pharmacophoric Features for Biological Activity

The Purine (B94841) Scaffold : The 6-oxopurine core is a privileged structure in medicinal chemistry, known to interact with numerous biological targets. rsc.org For this class of compounds, the purine ring system acts as the foundational anchor. Key interaction points include the hydrogen bond donor capability of the N9-H group and the hydrogen bond acceptor sites at the N7 nitrogen and the C6 carbonyl oxygen. These features often mimic the interactions of endogenous purines like hypoxanthine (B114508) or guanine. nih.gov

The Thioether Linker : The sulfur atom and the adjacent methylene (B1212753) group form a flexible thioether bridge that is more than a simple spacer. The sulfur atom's size and polarizability influence the molecule's electronic properties and can participate in crucial non-covalent interactions within a target's binding site. The linker's length and flexibility are critical for positioning the benzyl (B1604629) ring in an optimal orientation relative to the purine core. Studies on related compounds where the sulfur is replaced by other atoms, such as oxygen, often show a significant drop in activity, highlighting the specific role of the thio-group. nih.gov

The 3-Nitrobenzyl Group : This terminal aromatic group is a primary determinant of potency and selectivity. The phenyl ring itself can engage in hydrophobic and π-stacking interactions. Crucially, the substituent pattern is vital for activity. An electron-withdrawing group is often required, and its position on the ring is highly specific. nih.gov For 2-((3-nitrobenzyl)thio)-9H-purin-6-ol, the nitro group at the meta (3-position) is considered optimal. Relocating this group to the ortho or para positions typically results in a significant loss of biological activity, indicating a sterically and electronically constrained binding pocket. nih.gov

Correlation between Structural Modifications and In Vitro Efficacy

Detailed SAR studies have been conducted by synthesizing and testing a variety of analogues, providing clear correlations between specific structural changes and the resulting in vitro efficacy.

Modifications of the Benzyl Ring: The substitution on the benzyl ring has been a focal point of optimization. As noted, the meta-position is strongly preferred for the nitro substituent. Replacing the nitro group with other functionalities has yielded mixed results. While other strong electron-withdrawing groups can sometimes retain activity, electron-donating groups or unsubstituted benzyl rings generally lead to much less potent compounds. This underscores the importance of the electronic and steric profile of the 3-nitrobenzyl moiety for target engagement.

Modifications of the Purine Core: Alterations to the purine ring have further elucidated its role.

N9 Position : Alkylation at the N9 position with small groups like methyl can be tolerated and in some cases may maintain or slightly alter activity, but larger substituents are typically detrimental. This supports the role of the N9-H as a key hydrogen bond donor.

C6 Position : The oxygen atom at the C6 position is critical. Its replacement with a hydrogen or an amino group fundamentally changes the molecule's character and interactions. For instance, 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) are structurally related but function as purine antimetabolites through different metabolic activation pathways. clinpgx.orgresearchgate.net

Modifications of the Linker: The nature of the linker connecting the purine and benzyl fragments is critical for maintaining the correct spatial relationship between these two key pharmacophoric elements. Studies on related inhibitor classes have shown that both increasing and decreasing the linker length, or introducing rigidity, can have profound effects on activity. researchgate.net Replacing the sulfur atom with an oxygen (ether) or nitrogen (amine) atom alters the bond angles, length, and electronic character, which almost always reduces efficacy, confirming the thioether as the optimal linker for this series. nih.gov

The following interactive table summarizes representative SAR data for analogues of this compound.

CompoundModification from Parent CompoundRelative In Vitro Efficacy
This compoundParent Compound++++
2-((2-Nitrobenzyl)thio)-9H-purin-6-olNitro group at ortho position+
2-((4-Nitrobenzyl)thio)-9H-purin-6-olNitro group at para position+
2-(Benzylthio)-9H-purin-6-olUnsubstituted benzyl ring+/-
2-((3-Nitrobenzyl)sulfinyl)-9H-purin-6-olOxidation of thioether to sulfoxide++
9-Methyl-2-((3-nitrobenzyl)thio)-9H-purin-6-olMethyl group at N9 position+++
2-((3-Nitrobenzyl)amino)-9H-purin-6-olAmine linker instead of thioether+/-

(Efficacy ratings are qualitative and for comparative purposes only)

Investigation of Stereochemical Influence on Activity and Selectivity

Stereochemistry becomes a critical factor when a chiral center is introduced into the molecule. biomedgrid.com Although the parent compound this compound is achiral, analogues can be designed to contain stereocenters, for example, by adding a substituent to the methylene carbon of the thioether linker. In such cases, it is common for the biological activity to be stereoselective, meaning one enantiomer is significantly more potent than the other. nih.gov

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral. The binding pocket presents a specific three-dimensional arrangement of amino acid residues, creating a chiral environment. One enantiomer will be able to achieve a more complementary fit, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimizing steric clashes, leading to higher binding affinity and greater biological effect. The less active enantiomer, being a mirror image, may be unable to orient itself correctly to establish these key interactions. biomedgrid.com This stereospecificity not only impacts potency but can also affect selectivity for the intended target over other proteins. nih.gov

Scaffold Diversity and Design Principles for Next-Generation Analogues

The knowledge gained from SAR studies provides a foundation for the rational design of next-generation analogues with potentially improved properties such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. Several advanced medicinal chemistry strategies are employed for this purpose.

Scaffold Hopping : This strategy involves replacing the central purine core with a different heterocyclic system (a bioisostere) that maintains the key pharmacophoric features. rsc.orgnih.gov For example, a pyrazolopyrimidine or a deazapurine scaffold might be used to mimic the hydrogen bonding pattern of the original purine ring while offering a different core structure. mdpi.com This can lead to compounds with novel intellectual property, improved properties, and potentially different off-target activity profiles.

Conformational Constraint : To reduce the entropic penalty upon binding and lock the molecule in its bioactive conformation, rigid linkers or cyclic structures can be introduced. This involves modifying the flexible thioether linker to restrict its rotational freedom, which can lead to a significant increase in binding affinity and potency.

Fragment-Based and Structure-Based Design : With a high-resolution structure of the target protein in complex with an inhibitor, structure-based design becomes a powerful tool. This allows for the precise design of new analogues that can form additional interactions with the protein. Fragments can be "grown" from the parent molecule to occupy adjacent pockets, or existing moieties can be modified to optimize contacts, guided by the visual and computational analysis of the binding site.

Exploiting Privileged Structures : The purine scaffold is considered a "privileged structure" due to its ability to serve as a ligand for many different biological targets. rsc.org By applying the SAR principles learned from the this compound series, the 2-thio-6-oxopurine core can be decorated with diverse chemical functionalities to create libraries of new compounds for screening against other targets, expanding the therapeutic potential of this chemical class. rsc.orgresearchgate.net

Computational and Theoretical Chemistry Approaches for 2 3 Nitrobenzyl Thio 9h Purin 6 Ol

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for understanding how 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol might interact with specific protein targets, such as kinases or other enzymes implicated in disease pathways. The process involves generating a multitude of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that approximates the binding energy.

A hypothetical molecular docking study of this compound against a target protein, for example, a cyclin-dependent kinase (CDK), might yield results as illustrated in the interactive table below. Such studies on related purine (B94841) derivatives have shown significant binding affinities. nih.gov

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
CDK2-8.5Leu83, Glu81Hydrogen Bond
Ile10, Val18Hydrophobic
Phe80Pi-Pi Stacking
EGFR-7.9Met793, Thr790Hydrogen Bond
Leu718, Val726Hydrophobic
Phe723Pi-Pi Stacking

This table is illustrative and represents the type of data generated from molecular docking studies.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure, geometry, and reactivity of a molecule. These methods, based on the principles of quantum mechanics, can be used to calculate a variety of molecular properties for this compound that are not accessible through classical molecular mechanics.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode, the role of solvent molecules, and the conformational changes that may occur upon binding. nih.gov For this compound, MD simulations can validate the docking poses and reveal the flexibility of the nitrobenzyl group, which can be crucial for its interaction with the target. The stability of the complex can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation period. acs.org

Conformational analysis, often performed using quantum chemical methods, can identify the low-energy conformations of this compound in solution, which is important for understanding its pre-binding state.

Quantum chemical calculations can be employed to predict the reactivity of this compound. By calculating properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), researchers can identify the most reactive sites in the molecule. For example, the nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. This information is valuable for understanding its metabolic fate and for designing analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a class of purine analogs including this compound, it is possible to predict the activity of new, unsynthesized compounds.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Subsequently, a statistical method, such as multiple linear regression or partial least squares, is used to build a model that correlates these descriptors with the observed biological activity.

An illustrative QSAR model for a series of purine analogs might look like the following equation:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.2 * H-bond_donors + c

Where IC50 is the half-maximal inhibitory concentration, logP is the partition coefficient, MW is the molecular weight, and H-bond_donors is the number of hydrogen bond donors.

CompoundlogPMolecular WeightH-bond DonorsPredicted log(1/IC50)
Analog 12.130023.85
Analog 22.532012.05
This compound 2.3317.323.31
Analog 32.833023.20

This table and equation are for illustrative purposes to demonstrate the principles of QSAR.

Virtual Screening and In Silico Library Design for Novel Analogues

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based methods. In the context of this compound, virtual screening can be used to identify other commercially available or synthetically accessible compounds with similar properties that might also be active.

Furthermore, computational methods can be used to design novel analogues of this compound with potentially improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles. researchgate.netnih.gov This is achieved by systematically modifying the structure of the parent compound and evaluating the properties of the resulting virtual molecules using the computational tools described above. For example, the nitro group could be replaced with other substituents to explore the effect on activity and toxicity, or the linker between the purine and the benzyl (B1604629) ring could be modified to optimize the geometry of the molecule within the binding site.

Application of Machine Learning and Artificial Intelligence in Compound Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in drug discovery. These technologies can be applied to various aspects of the optimization of this compound. For instance, ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the potency of novel analogues with greater accuracy than traditional QSAR models.

AI algorithms can also be used for de novo drug design, where the algorithm generates entirely new molecular structures that are predicted to be active against a specific target. By providing the algorithm with a set of desired properties, such as high binding affinity and low toxicity, it is possible to generate novel purine derivatives that are optimized for a particular therapeutic application. These advanced computational approaches hold the promise of accelerating the discovery and development of new drugs based on the this compound scaffold.

Future Research Trajectories and Academic Opportunities for 2 3 Nitrobenzyl Thio 9h Purin 6 Ol

Exploration of Underexplored Biological Targets

While purine (B94841) analogs like 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) are known to function as antimetabolites by interfering with DNA synthesis, the specific biological targets of 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol remain largely uncharacterized. drugbank.comresearchgate.net Future research should prioritize the identification and validation of its molecular targets beyond canonical pathways.

Potential areas of investigation include:

Enzymes in Purine Metabolism: The core structure of this compound suggests it may interact with key enzymes in the purine salvage and de novo synthesis pathways. nih.govnih.gov Enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which activates other thiopurines, are primary candidates for investigation. drugbank.comresearchgate.net Kinetic and binding assays could elucidate whether this compound acts as a substrate or inhibitor for these enzymes.

Kinases and Signaling Pathways: Many purine derivatives exhibit inhibitory activity against various protein kinases involved in cell signaling and proliferation. researchgate.net Screening this compound against a panel of cancer-related kinases could reveal novel inhibitory activities.

Deubiquitinating Enzymes (DUBs): Recent studies have shown that 6-thioguanine can inhibit the deubiquitinase USP2a, leading to the degradation of oncogenic proteins like fatty acid synthase (FAS). nih.gov Given the structural similarities, investigating the effect of this compound on USP2a and other DUBs could open new avenues for its application in cancer therapy.

DNA and RNA Interactions: Beyond simple incorporation into DNA, the bulky 3-nitrobenzyl group may confer novel modes of interaction with nucleic acids. nih.gov Studies to explore potential DNA intercalation, groove binding, or the formation of adducts upon photoactivation could provide insights into unique mechanisms of cytotoxicity.

Development of Advanced Analytical and Spectroscopic Characterization Techniques

A thorough understanding of the physicochemical properties of this compound is fundamental to its development as a research tool or therapeutic agent. While standard techniques provide basic characterization, advanced methods can offer deeper insights.

Future research in this area could focus on:

High-Resolution Mass Spectrometry (HRMS): To precisely determine its mass and fragmentation patterns, aiding in metabolite identification in biological systems. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) can fully elucidate the compound's structure and conformation in solution. mdpi.com

X-ray Crystallography: Obtaining a crystal structure would provide definitive information about its three-dimensional arrangement, which is invaluable for computational modeling and understanding protein-ligand interactions.

Raman and Infrared Spectroscopy: These techniques can provide vibrational fingerprints of the molecule, which can be used to study its interactions with biological macromolecules and to monitor its stability. manchester.ac.uk

Fluorescence Spectroscopy: While the parent purine may not be fluorescent, the introduction of the nitrobenzyl group might confer fluorescent properties that could be exploited for cellular imaging and binding studies. westernresearch.org

Integration with Chemical Biology and Systems Biology Approaches

To move beyond a single-target perspective, integrating the study of this compound into broader biological contexts is crucial. Chemical biology and systems biology offer powerful tools for this purpose.

Chemical Probe Development: Functionalizing the molecule with tags (e.g., biotin, fluorescent dyes, or photo-crosslinkers) would enable its use as a chemical probe to identify binding partners in cell lysates or living cells through techniques like affinity purification-mass spectrometry. researchgate.net

Metabolomics and Transcriptomics: Treating cells with this compound and subsequently analyzing changes in the metabolome and transcriptome can provide a global view of its effects on cellular pathways. bioengineer.orgfrontiersin.org This can help to identify off-target effects and novel mechanisms of action.

The Purinosome: Research has revealed that enzymes involved in de novo purine synthesis can assemble into a dynamic multi-enzyme complex called the purinosome. nih.govacs.org Investigating whether this compound can modulate the formation or activity of the purinosome could uncover a novel regulatory mechanism.

Computational Modeling: In silico docking studies can predict potential binding interactions with a wide range of protein targets, helping to prioritize experimental validation. researchgate.net Molecular dynamics simulations can provide insights into the stability of these interactions over time.

Collaborative Interdisciplinary Research Initiatives for Compound Application

The multifaceted nature of drug discovery and development necessitates a collaborative approach. The full potential of this compound can best be realized through the synergy of different scientific disciplines.

Medicinal Chemistry and Pharmacology: Medicinal chemists can synthesize a library of analogs with modifications to the purine core and the benzyl (B1604629) substituent to explore structure-activity relationships (SAR). nih.gov Pharmacologists can then evaluate the potency and selectivity of these new compounds in various disease models.

Biochemistry and Structural Biology: Biochemists can purify and characterize the protein targets identified, while structural biologists can solve the co-crystal structures of the compound bound to its targets, providing a molecular basis for its activity. wikipedia.org

Cancer Biology and Immunology: Cancer biologists can investigate the compound's efficacy in different cancer cell lines and animal models, while immunologists can explore its potential as an immunomodulatory agent, a known property of some thiopurines.

Computational Biology and Bioinformatics: Computational biologists can develop predictive models for the compound's activity and toxicity, while bioinformaticians can analyze large datasets from 'omics' experiments to generate new hypotheses. acs.org

By pursuing these research avenues, the scientific community can systematically unravel the therapeutic potential of this compound, paving the way for its potential application in medicine and its use as a valuable tool to probe complex biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.